Dihydroorotic acid

Description

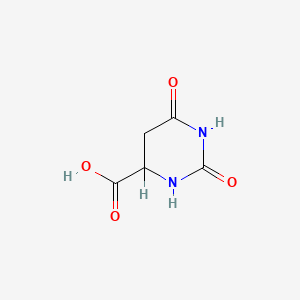

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dioxo-1,3-diazinane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIVEPVSAGBUSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861839 | |

| Record name | 4,5-Dihydroorotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4,5-Dihydroorotic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

155-54-4, 6202-10-4 | |

| Record name | (±)-Dihydroorotic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroorotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroorotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Dihydroorotic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROOROTIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39LRK7UX5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,5-Dihydroorotic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Step 1: Amino Group Protection with Hexafluoroacetone

L-Aspartic acid undergoes protection of its α-amino group using HFA, forming a stable imidazolidinone intermediate. The reaction proceeds in anhydrous conditions at 0–5°C, achieving quantitative conversion within 2 hours. HFA’s strong electron-withdrawing properties enhance the stability of the protected intermediate, preventing racemization.

Step 2: Carboxy Group Activation

The β-carboxy group of the protected aspartic acid derivative is activated using chlorosulfonyl isocyanate (ClSO₂NCO). This step generates a mixed anhydride, which facilitates subsequent nucleophilic attack. The reaction is conducted in tetrahydrofuran (THF) at −20°C, yielding the activated species in 85–90% efficiency.

Step 3: Cyclization to Dihydroorotic Acid

The activated intermediate undergoes intramolecular cyclization under basic conditions (pH 10–11) at room temperature, forming the this compound core structure. The final product is isolated via crystallization from aqueous ethanol, affording optically pure this compound in 78% overall yield.

Table 1. Summary of the Three-Step Synthesis of this compound

| Step | Reagents/Conditions | Key Intermediate | Yield (%) |

|---|---|---|---|

| 1 | Hexafluoroacetone, 0–5°C, 2 h | Protected imidazolidinone | >95 |

| 2 | ClSO₂NCO, THF, −20°C, 1 h | Activated mixed anhydride | 85–90 |

| 3 | NaOH (pH 10–11), RT, 3 h | This compound | 78 (overall) |

Alternative Synthetic Routes and Derivatives

Patent-Based Approaches

A European patent (EP0168042A2) describes the condensation of this compound derivatives with histidine or N-im-protected histidine. While this method focuses on prodrug formulations, it underscores the versatility of this compound as a scaffold for functionalization. The patent employs conventional peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC), to attach histidine moieties to the carboxylic acid group of this compound.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Synthetic this compound is characterized by:

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 210 nm confirms >99% purity for the HFA-mediated synthesis. Chiral stationary phases verify the absence of racemization, critical for biological activity.

Industrial and Pharmacological Considerations

Scalability of the HFA Method

The HFA route’s efficiency makes it amenable to large-scale production. Key advantages include:

Applications in Drug Development

This compound derivatives are pivotal in DHODH inhibitor design for anticancer therapies. For example, indoluidin D—a DHODH inhibitor—suppresses cancer cell growth by depleting pyrimidine pools. The stereochemical integrity of this compound directly impacts inhibitor efficacy, underscoring the importance of enantioselective synthesis.

Chemical Reactions Analysis

Chemical Reactions Involving Dihydroorotic Acid

This compound undergoes several important chemical reactions, primarily catalyzed by specific enzymes that facilitate its conversion to other compounds in the pyrimidine biosynthesis pathway.

Oxidation to Orotate

One of the key reactions involving this compound is its oxidation to orotate, catalyzed by the enzyme dihydroorotate dehydrogenase (DHOD). This reaction is essential in the de novo synthesis of pyrimidines and can be represented as follows:

This reaction involves the transfer of electrons from dihydroorotate to a quinone or flavin mononucleotide (FMN) cofactor, resulting in the formation of orotate and hydrogen peroxide as byproducts .

Interconversion with Carbamoyl Aspartate

This compound is also involved in reversible reactions with carbamoyl aspartate, catalyzed by dihydroorotase (DHO). The reaction can be represented as:

This reaction highlights the role of dihydroorotate in the synthesis and interconversion pathways essential for nucleotide metabolism .

Hydrolysis Reactions

This compound can undergo hydrolysis, leading to various products depending on the conditions and catalysts present. For instance:

This reaction emphasizes the versatility of this compound as a substrate for different enzymatic pathways .

Dihydroorotate Dehydrogenase Mechanism

The mechanism by which dihydroorotate dehydrogenase catalyzes the oxidation of dihydroorotate involves several steps:

-

Proton Abstraction : A proton is abstracted from C5 of dihydroorotate.

-

Hydride Transfer : The hydride equivalent is transferred from C6 of dihydroorotate to N5 of FMN.

-

Formation of Orotate : The final product, orotate, is formed along with hydrogen peroxide .

The free energy barriers for these steps have been calculated using quantum mechanical/molecular mechanical simulations, indicating a stepwise mechanism with distinct transition states .

Dihydroorotase Mechanism

The reaction catalyzed by dihydroorotase involves:

-

Nucleophilic Attack : A hydroxide bridge forms between two divalent cations (e.g., zinc) at the active site, facilitating nucleophilic attack on the carbonyl carbon of carbamoyl aspartate.

-

Product Formation : The reaction leads to the formation of dihydroorotate and water, showcasing the enzyme's critical role in nucleotide biosynthesis .

Scientific Research Applications

Cancer Therapy

Role in Cancer Cell Proliferation

Dihydroorotic acid is pivotal in the rapid proliferation of cancer cells due to its involvement in pyrimidine nucleotide synthesis. Increased levels of dihydroorotate dehydrogenase (DHODH) have been observed in various cancer types, suggesting that targeting this enzyme could inhibit tumor growth. Inhibitors of DHODH have shown promise in preclinical studies for treating cancers such as neuroblastoma and leukemia.

- Case Study: H-006 and NPD723

Recent research identified H-006 as a potent inhibitor of DHODH that significantly suppresses cancer cell growth. NPD723, which is metabolized to H-006 within cells, was shown to induce differentiation in myeloid cells and inhibit growth in HL-60 leukemia cells. The study highlighted that treatment with H-006 leads to an accumulation of this compound, indicating a potential feedback mechanism that enhances the efficacy of DHODH inhibitors .

Immunosuppressive Agents

Therapeutic Applications

This compound derivatives have been explored for their immunosuppressive properties, particularly in autoimmune diseases. Compounds like leflunomide and brequinar are known DHODH inhibitors that exhibit immunosuppressive effects.

- Clinical Relevance

Leflunomide is widely used in treating rheumatoid arthritis and multiple sclerosis by inhibiting lymphocyte proliferation through the depletion of pyrimidine nucleotides. This mechanism underscores the therapeutic potential of this compound derivatives in managing autoimmune conditions .

Infectious Disease Management

Antiviral Properties

The inhibition of DHODH has also been investigated as a strategy against various pathogens, including viruses such as Helicobacter pylori and Plasmodium falciparum. The disruption of pyrimidine synthesis can impede viral replication.

- Case Study: Antiviral Screening

In vitro studies have demonstrated that certain dihydroorotate derivatives exhibit antiviral activity against flaviviruses and pestiviruses. By screening libraries of compounds, researchers identified promising candidates that could serve as novel antiviral agents targeting DHODH .

Diagnostic Applications

Biomarker Potential

Dihydroorotate levels and DHODH activity have been proposed as potential biomarkers for cancer diagnosis and prognosis. Elevated DHODH activity has been correlated with increased tumor aggressiveness and poor patient outcomes.

- Research Findings

A novel fluorescence assay developed for measuring DHODH activity indicated significantly higher levels in cancerous tissues compared to normal tissues. This assay could facilitate early detection and monitoring of therapeutic responses in cancer patients .

Summary Table: Applications of this compound

| Application Area | Description | Key Compounds | Clinical Relevance |

|---|---|---|---|

| Cancer Therapy | Inhibition of tumor growth via DHODH targeting | H-006, NPD723 | Promising results in leukemia models |

| Immunosuppressive Agents | Management of autoimmune diseases through lymphocyte proliferation inhibition | Leflunomide, Brequinar | Effective in rheumatoid arthritis |

| Infectious Disease Management | Antiviral activity against specific pathogens | Various derivatives | Potential new antiviral therapies |

| Diagnostic Applications | Biomarker for cancer diagnosis via DHODH activity measurement | - | Early detection and monitoring |

Mechanism of Action

Dihydroorotic acid exerts its effects primarily through its role in the pyrimidine biosynthesis pathway. The enzyme dihydroorotate dehydrogenase catalyzes the conversion of this compound to orotic acid, which is a key step in the synthesis of uridine monophosphate (UMP). This pathway is crucial for the production of nucleotides, which are the building blocks of DNA and RNA .

Molecular Targets and Pathways:

Dihydroorotate dehydrogenase: The primary enzyme that catalyzes the conversion of this compound to orotic acid.

Pyrimidine biosynthesis pathway: The metabolic pathway in which this compound is involved.

Comparison with Similar Compounds

Data Tables

Table 1: Inhibitor Effects on Pyrimidine Pathway Enzymes

Biological Activity

Dihydroorotic acid (DHO) is a significant compound in the biosynthesis of pyrimidines, playing a crucial role in cellular metabolism and various biological processes. This article explores the biological activity of DHO, particularly focusing on its enzymatic functions, implications in disease states, and potential therapeutic applications.

Overview of this compound

This compound is an intermediate in the de novo synthesis pathway of pyrimidine nucleotides. It is produced from carbamoyl phosphate and aspartate, and subsequently converted to orotic acid by dihydroorotate dehydrogenase (DHODH), an enzyme located in the inner mitochondrial membrane. This conversion is essential for the synthesis of nucleotides necessary for DNA and RNA production.

Enzymatic Activity

Dihydroorotate Dehydrogenase (DHODH)

DHODH catalyzes the oxidation of DHO to orotate, utilizing coenzyme Q as an electron acceptor. This reaction is pivotal for cellular proliferation, especially in rapidly dividing cells such as cancer cells.

Enzyme Assays

Recent studies have developed sensitive assays to measure DHODH activity in various biological samples. For instance, a fluorescence assay demonstrated significantly higher DHODH activity in HeLa cells compared to fibroblasts, suggesting a correlation between DHODH activity and cellular proliferation rates . The specific activities measured were:

| Cell Type | DHODH Activity (pmol/10^5 cells/h) |

|---|---|

| HeLa | 340 ± 25.9 |

| Fibroblasts | 54.1 ± 7.40 |

This indicates that cancerous cells may rely more heavily on the pyrimidine biosynthesis pathway, highlighting DHODH as a potential target for cancer therapies.

Clinical Implications

Miller Syndrome Case Study

Miller syndrome, characterized by mutations in the DHODH gene, leads to a deficiency in DHODH activity. A notable case involved a 4-year-old patient with significantly elevated plasma DHO levels, confirming functional DHODH deficiency . Despite high DHO levels, orotic acid was undetectable in plasma, complicating metabolic diagnosis. This case underscores the importance of DHO as a biomarker for metabolic disorders related to pyrimidine metabolism.

Potential Therapeutic Applications

Inhibition of DHODH

Given its central role in pyrimidine synthesis, DHODH has emerged as a promising drug target. Inhibitors such as teriflunomide have shown efficacy in treating autoimmune diseases by modulating immune responses through pyrimidine depletion . Additionally, recent research indicates that DHODH inhibitors may possess anti-cancer properties by disrupting nucleotide synthesis in rapidly proliferating tumor cells .

The inhibition of DHODH leads to reduced levels of uridine triphosphate (UTP), which is crucial for RNA synthesis and cell proliferation. This mechanism has been explored in various cancer cell lines, demonstrating that targeting DHODH can effectively impede tumor growth.

Research Findings and Future Directions

Recent studies have highlighted the multifaceted roles of DHODH beyond pyrimidine biosynthesis. It has been implicated in processes such as cellular metabolism, growth signaling, and apoptosis . The ongoing exploration of natural and synthetic DHODH inhibitors could pave the way for novel therapeutic strategies against cancer and other proliferative diseases.

Q & A

Q. What is the biochemical role of dihydroorotic acid in pyrimidine biosynthesis?

DHO is a critical intermediate in the de novo pyrimidine biosynthesis pathway. It is synthesized from N-carbamoyl-L-aspartate via dihydroorotase (EC 3.5.2.3) and subsequently oxidized to orotate by dihydroorotate dehydrogenase (DHODH, EC 1.3.5.2), a flavin-dependent enzyme linked to the mitochondrial electron transport chain . Methodologically, DHO levels can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in metabolomic studies, as demonstrated in urinary analyses of renal dysfunction .

Q. How can researchers experimentally validate DHO’s structural integrity in synthetic or enzymatic assays?

DHO synthesis must be validated via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to avoid misidentification, as historical syntheses have yielded non-identical compounds . Enzymatic validation involves testing DHO’s ability to replace orotic acid in microbial growth assays (e.g., Lactobacillus bulgaricus), confirming its metabolic activity .

Q. What techniques are used to study DHODH inhibition kinetics?

DHODH inhibition is typically analyzed using in vitro enzyme assays with purified DHODH. Initial velocity experiments and Lineweaver-Burk plots can determine inhibition mechanisms (e.g., non-competitive inhibition by Brequinar Sodium, Ki = 15 ± 0.25 µM) . Competitive inhibitors like 5-aza-dihydroorotate require comparative kinetic profiling to assess binding affinity .

Advanced Research Questions

Q. How can contradictory data on DHODH inhibitor efficacy be resolved in cancer research?

Contradictions may arise from isoform-specific DHODH activity or cellular context (e.g., mitochondrial vs. cytoplasmic pools). Researchers should:

Q. What experimental designs are optimal for tracking DHO flux in dynamic metabolic pathways?

Stable isotope tracing (e.g., ¹³C-labeled aspartate or glutamine) combined with LC-MS/MS allows real-time tracking of DHO synthesis and degradation. For example:

- In de novo pyrimidine synthesis, label incorporation into DHO can quantify pathway activity under varying nutrient conditions.

- In kidney transplant studies, urinary DHO/pantothenic acid ratios correlate with glomerular filtration rate (AUC = 0.875), suggesting its utility as a metabolic biomarker .

Q. How can DHO-based amphiphilic molecules be synthesized for drug delivery applications?

A modular synthesis approach involves:

- Multicomponent (MC) domino reactions : Combining diBoc-protected guanidino derivatives with lipophilic amines and fumaric acid esters under mild conditions to generate cationic amphiphiles .

- Post-synthetic modifications : Boc-deprotection and guanidinylation to enhance membrane interaction .

- Quality control : Purity assessment via reverse-phase HPLC and critical micelle concentration (CMC) measurements .

Q. What statistical methods are recommended for analyzing DHO’s correlation with clinical parameters?

- Spearman’s rank correlation : Used to associate urinary DHO levels with eGFR (ρ = -0.716, p < 0.001) while controlling for confounders like age and BMI .

- Receiver operating characteristic (ROC) curves : Evaluate diagnostic accuracy of DHO-based biomarker panels (AUC > 0.85 indicates high predictive value) .

- Multivariate regression : Adjust for covariates in cohort studies to isolate DHO’s predictive power .

Q. How can DHO’s role in nucleotide metabolism be leveraged to target cancer cell proliferation?

- Metabolic flux analysis : Compare DHO accumulation in cancer vs. normal cells under DHODH inhibition .

- Combination therapies : Pair DHODH inhibitors (e.g., H-006) with chemotherapeutics to exploit pyrimidine depletion synergistically .

- Transcriptomic profiling : Link DHO-related pathway dysregulation (e.g., CAD, PAICS overexpression) to oncogenic signaling .

Methodological Notes

- Data presentation : Use tables to summarize enzyme kinetics (e.g., Ki, Vmax) and box plots for metabolite concentration distributions .

- Ethical considerations : Ensure anonymization of clinical metabolomic data and compliance with institutional review boards (IRBs) .

- Replication : Validate synthetic DHO derivatives in ≥3 independent experiments to confirm reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.